molecular formula C12H18O2 B13080517 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one

2-(Ethoxymethylidene)spiro[4.4]nonan-1-one

Cat. No.: B13080517
M. Wt: 194.27 g/mol
InChI Key: YAXGZNYJUIDWBR-MDZDMXLPSA-N
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Description

2-(Ethoxymethylidene)spiro[44]nonan-1-one is a chemical compound with the molecular formula C12H18O2 It is a spirocyclic ketone, characterized by a unique structure where a spiro carbon connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one typically involves the reaction of spiro[4.4]nonan-1-one with ethyl formate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with ethyl formate to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for 2-(Ethoxymethylidene)spiro[4This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethoxymethylidene)spiro[4.4]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific pathways and molecular targets involved depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethylidene)spiro[4.4]nonan-1-one is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(3E)-3-(ethoxymethylidene)spiro[4.4]nonan-4-one

InChI

InChI=1S/C12H18O2/c1-2-14-9-10-5-8-12(11(10)13)6-3-4-7-12/h9H,2-8H2,1H3/b10-9+

InChI Key

YAXGZNYJUIDWBR-MDZDMXLPSA-N

Isomeric SMILES

CCO/C=C/1\CCC2(C1=O)CCCC2

Canonical SMILES

CCOC=C1CCC2(C1=O)CCCC2

Origin of Product

United States

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